Filbertone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

122440-59-9 |

|---|---|

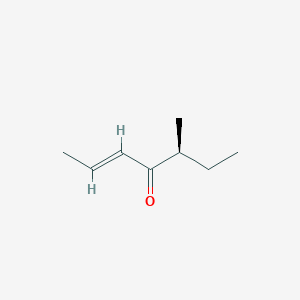

Molecular Formula |

C8H14O |

Molecular Weight |

126.2 g/mol |

IUPAC Name |

(E,5S)-5-methylhept-2-en-4-one |

InChI |

InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+/t7-/m0/s1 |

InChI Key |

ARJWAURHQDJJAC-KNIZRNDPSA-N |

SMILES |

CCC(C)C(=O)C=CC |

Isomeric SMILES |

CC[C@H](C)C(=O)/C=C/C |

Canonical SMILES |

CCC(C)C(=O)C=CC |

Synonyms |

(E)-5-methylhept-2-en-4-one 5-methylhept-2-en-4-one filbertone |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Scent of Hazelnuts: A Technical Guide to Filbertone Biosynthesis

An in-depth exploration of the primary aroma compound of hazelnuts, (E)-5-methyl-2-hepten-4-one, for researchers, scientists, and drug development professionals.

Filbertone, the principal flavor and aroma compound that imparts the characteristic nutty and roasted notes to hazelnuts (Corylus avellana), remains a subject of significant scientific interest. While its chemical structure and sensory properties are well-established, the precise endogenous biosynthetic pathway within the hazelnut itself is still under active investigation.[1] This technical guide provides a comprehensive overview of the current understanding of this compound formation, including the hypothesized native pathway and a detailed examination of a well-characterized biocatalytic synthesis route.

The Natural Pathway in Corylus avellana: A Puzzle in Progress

The exact enzymatic steps leading to the formation of this compound within the hazelnut plant have not yet been fully elucidated.[1] Current research suggests that the biosynthesis is intricately linked to the nut's primary metabolism, particularly the metabolism of lipids and amino acids.[2][3] It is hypothesized that this compound may arise from the degradation of fatty acids, which are abundant in hazelnuts.[3]

Metabolomic and transcriptomic studies on various hazelnut cultivars are underway to identify the specific genes, enzymes, and precursor molecules involved in the synthesis of this compound and other flavor-active compounds.[2] These studies aim to unravel the complex regulatory networks that govern flavor development in hazelnuts.

A Proposed Biocatalytic Synthesis Pathway

In the quest to produce "natural" this compound for the flavor and fragrance industry, a multi-enzyme biocatalytic cascade has been proposed and extensively studied.[4] This pathway utilizes amino acids as starting materials and a series of microbial enzymes to generate a key precursor to this compound. This biocatalytic route offers a sustainable and stereoselective alternative to chemical synthesis.[4]

The proposed pathway begins with the conversion of two amino acids, L-Isoleucine and L-Threonine, into their corresponding α-keto acids. This is followed by a key carbon-carbon bond formation step to create the this compound backbone.

Key Enzymatic Steps

The biocatalytic synthesis of the this compound precursor involves three key enzymatic reactions:

-

Oxidative deamination of L-Isoleucine: A D-amino acid oxidase (DAAO) can be used to convert L-Isoleucine to (S)-3-methyl-2-oxopentanoic acid.

-

Deamination of L-Threonine: Threonine deaminase (also known as threonine dehydratase) catalyzes the conversion of L-Threonine to α-ketobutyrate.[4]

-

Carboligation of α-keto acids: A transketolase (TK) enzyme facilitates the condensation of (S)-3-methyl-2-oxopentanoic acid and α-ketobutyrate to form the this compound precursor, 3-hydroxy-5-methyl-2-heptanone.[4]

Quantitative Data on Enzyme Activity

The following table summarizes key quantitative data for the enzymes involved in the proposed biocatalytic pathway.

| Enzyme | Source Organism | Substrate(s) | Product(s) | Optimal pH | Optimal Temperature (°C) |

| D-Amino Acid Oxidase (DAAO) | Rhodotorula gracilis | D-Isoleucine, O₂ | (S)-3-methyl-2-oxopentanoate, NH₃, H₂O₂ | 8.0-8.5 | 30-40 |

| Threonine Deaminase (TdcB) | Escherichia coli | L-Threonine | α-ketobutyrate, NH₃ | 8.0-9.0 | 37 |

| Transketolase (TK) | Geobacillus stearothermophilus | (S)-3-methyl-2-oxopentanoate, α-ketobutyrate | 3-hydroxy-5-methyl-2-heptanone, CO₂ | 7.0-8.0 | 60 |

Experimental Protocols

-

D-Amino Acid Oxidase (DAAO) Activity Assay: The activity of DAAO is typically determined by measuring the production of H₂O₂ using a coupled reaction with horseradish peroxidase (HRP) and a chromogenic substrate such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The reaction mixture contains the enzyme, D-amino acid substrate, HRP, and ABTS in a suitable buffer (e.g., sodium pyrophosphate buffer, pH 8.1). The rate of increase in absorbance at a specific wavelength (e.g., 420 nm) is monitored.

-

Threonine Deaminase (TdcB) Activity Assay: The activity of threonine deaminase is measured by quantifying the formation of α-ketobutyrate. This can be done by a coupled enzyme assay where α-ketobutyrate is reduced by lactate dehydrogenase (LDH) in the presence of NADH. The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored. The assay mixture typically includes the enzyme, L-threonine, NADH, and LDH in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).

-

Transketolase (TK) Activity Assay: The carboligation activity of transketolase is often assayed by measuring the consumption of the α-keto acid substrates using high-performance liquid chromatography (HPLC). The reaction mixture containing the enzyme and both α-keto acid substrates in a buffered solution with necessary cofactors (thiamine pyrophosphate and Mg²⁺) is incubated at the optimal temperature. Aliquots are taken at different time points, the reaction is stopped, and the substrate concentrations are determined by HPLC.

Visualizing the Pathways and Workflows

To provide a clearer understanding of the this compound biosynthesis pathways and experimental setups, the following diagrams have been generated using Graphviz.

References

- 1. 5-Methyl-2-hepten-4-one | 102322-83-8 | Benchchem [benchchem.com]

- 2. Primary metabolomics and transcriptomic techniques were used to explore the regulatory mechanisms that may influence the flavor characteristics of fresh Corylus heterophylla × Corylus avellana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Corylus avellana L. Aroma Blueprint: Potent Odorants Signatures in the Volatilome of High Quality Hazelnuts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Chemical structure and properties of Filbertone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filbertone, the principal flavor compound found in hazelnuts, is a chiral molecule with the IUPAC name (E)-5-Methylhept-2-en-4-one. This guide provides an in-depth overview of its chemical structure, physicochemical properties, and synthesis. It also explores the current understanding of its biological activity, primarily focusing on the mechanism of olfactory perception. Detailed experimental workflows for synthesis and analysis, alongside a generalized sensory evaluation protocol, are presented to support further research and development.

Chemical Structure and Properties

This compound is a volatile organic compound belonging to the enone class of ketones. Its chemical structure is characterized by a seven-carbon chain with a double bond between carbons 2 and 3, a ketone group at carbon 4, and a methyl group at carbon 5. The presence of a chiral center at carbon 5 gives rise to two enantiomers: (S)-(+)-Filbertone and (R)-(-)-Filbertone. These enantiomers exhibit distinct sensory properties, with the (S)-enantiomer being the primary contributor to the characteristic hazelnut aroma.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis.

| Property | Value | Reference(s) |

| IUPAC Name | (2E)-5-Methyl-2-hepten-4-one | [2] |

| Synonyms | Hazelnut ketone, (E)-Filbertone | [3] |

| CAS Number | 102322-83-8 (racemic), 122440-59-9 ((S)-enantiomer), 135910-94-0 ((R)-enantiomer) | [2] |

| Molecular Formula | C₈H₁₄O | [2] |

| Molecular Weight | 126.20 g/mol | [3] |

| Appearance | Clear, colorless to light yellow liquid | [4] |

| Boiling Point | ~167 °C | [4] |

| Flash Point | ~57 °C | [4] |

| Specific Gravity (D20/4) | 0.847 – 0.853 | [4] |

| Refractive Index (n20/D) | 1.442 – 1.446 | [4] |

| Solubility | Slightly soluble in water |

Spectroscopic Data

The structural elucidation and purity assessment of this compound are typically performed using various spectroscopic techniques. A summary of expected spectroscopic data is provided in Table 2.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the vinyl protons of the α,β-unsaturated system, the methine proton at the chiral center, and the methyl and ethyl groups. |

| ¹³C NMR | Resonances for the carbonyl carbon, the olefinic carbons, the chiral carbon, and the aliphatic carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | A strong absorption band for the C=O stretching of the α,β-unsaturated ketone, C=C stretching, and C-H stretching vibrations. |

Synthesis of this compound

Several synthetic routes for this compound have been developed, aiming for high yield and stereoselectivity. The choice of method often depends on the desired enantiomeric purity and the scale of production.

Original Laboratory Synthesis

The first reported synthesis of (+)-(E,5S)-Filbertone started from (S)-(-)-2-methylbutan-1-ol.[1] This multi-step process involves oxidation, nucleophilic addition, stereospecific reduction, and a final oxidation step.

Alternative Synthetic Routes

Other synthetic approaches have been explored to improve efficiency and reduce the use of hazardous reagents. One such method involves the condensation of butanone and acetaldehyde, followed by reduction and a final condensation step.[5] Another alternative route utilizes pyridinium chlorochromate (PCC) as an oxidizing agent and involves a double bond isomerization step.[6]

General Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of this compound, encompassing the key stages from starting materials to the purified product.

Biological Activity: Olfactory Perception

The primary biological activity of this compound is its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic hazelnut aroma. The general mechanism of olfactory signal transduction is a G-protein coupled receptor (GPCR) cascade.

When an odorant molecule like this compound binds to its specific olfactory receptor(s), it triggers a conformational change in the receptor.[7][8] This activates an associated G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (camp).[7][9] The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the olfactory sensory neuron.[7][8][9] This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, resulting in the perception of smell.[7][9]

The following diagram illustrates the olfactory signal transduction pathway.

Experimental Protocols

Analysis of this compound using GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of this compound in various matrices.

Protocol:

-

Sample Preparation: Depending on the matrix (e.g., hazelnut oil, food product), a suitable extraction method such as headspace solid-phase microextraction (HS-SPME) or solvent extraction is employed to isolate the volatile compounds, including this compound.[10]

-

Gas Chromatography: The extracted volatiles are injected into a GC equipped with a chiral capillary column to separate the (R) and (S) enantiomers. A suitable temperature program is used to achieve optimal separation.

-

Mass Spectrometry: The separated compounds are introduced into a mass spectrometer for ionization and detection. The resulting mass spectrum, showing the molecular ion and characteristic fragment ions, is used for identification.

-

Quantification: For quantitative analysis, a calibration curve is prepared using standard solutions of this compound.

Sensory Evaluation Protocol

Sensory evaluation is crucial for characterizing the odor profile of this compound and its enantiomers. A trained sensory panel is typically used for this purpose.

Protocol:

-

Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to recognize and describe different aroma attributes.

-

Sample Preparation: Solutions of this compound (and its individual enantiomers, if available) are prepared in a neutral solvent (e.g., water, ethanol, or odorless oil) at various concentrations.[11]

-

Evaluation Procedure: Samples are presented to the panelists in a controlled environment (e.g., individual booths with controlled lighting and temperature).[12] Panelists are asked to evaluate the odor intensity and describe the aroma profile using a standardized vocabulary.

-

Data Analysis: The sensory data is collected and statistically analyzed to determine the sensory characteristics of the samples.

The following diagram outlines a general workflow for sensory evaluation.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of this compound. The detailed information and experimental workflows presented herein are intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of flavor chemistry, analytical chemistry, and drug development. Further research into the specific olfactory receptors for this compound and the development of more sustainable and efficient synthetic methods will continue to be areas of interest.

References

- 1. This compound - Molecule of the Month - September 2012 - HTML-only version [chm.bris.ac.uk]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C8H14O | CID 7567850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. symrise.com [symrise.com]

- 5. CN101597223A - The synthetic method of this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Odorant Receptors Signaling Instructs the Development and Plasticity of the Glomerular Map - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Frontiers | Corylus avellana L. Natural Signature: Chiral Recognition of Selected Informative Components in the Volatilome of High-Quality Hazelnuts [frontiersin.org]

- 11. femaflavor.org [femaflavor.org]

- 12. Dedicated to bakers, pastry chefs and chocolatiers [puratos.com]

The Natural Occurrence of Filbertone Isomers in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filbertone, chemically known as (E)-5-methyl-2-hepten-4-one, is a key aroma compound primarily associated with the characteristic nutty and roasted flavor of hazelnuts (Corylus avellana)[1][2][3]. This unsaturated ketone exists as a pair of enantiomers, (R)- and (S)-filbertone, which exhibit distinct sensory properties[2][4]. While both enantiomers are found in nature, there is typically a slight excess of the (S)-isomer[2][4]. The enantiomeric ratio of this compound is a critical parameter influencing the aroma profile of hazelnuts and can be affected by factors such as geographical origin, cultivar, and processing conditions like roasting[5][6]. Beyond hazelnuts, the presence of this compound has also been reported in other natural sources, such as hops, contributing to the overall flavor profile of certain products[1].

This technical guide provides a comprehensive overview of the natural occurrence of this compound isomers in plants, with a focus on quantitative data, detailed experimental protocols for their analysis, and a logical workflow for their identification and quantification.

Data Presentation: Quantitative Occurrence of this compound Isomers

The following table summarizes the quantitative data on the enantiomeric composition of this compound in different cultivars of hazelnuts (Corylus avellana) from various geographical origins, both in their raw and roasted states. The data reveals a consistent natural abundance of the (S)-enantiomer in raw hazelnuts[5]. Roasting generally leads to an increase in the concentration of both enantiomers, with a notable rise in the (R)-enantiomer, which contributes to a more pleasant nutty and woody aroma[5][7].

| Plant Species | Cultivar | Geographical Origin | State | (S)-Filbertone (%) | (R)-Filbertone (%) |

| Corylus avellana | Tonda Gentile Trilobata | Italy | Raw | ~92 | ~8 |

| Corylus avellana | Tonda Gentile Trilobata | Italy | Roasted | ~75 | ~25 |

| Corylus avellana | Tonda Gentile Trilobata | Georgia | Raw | ~95 | ~5 |

| Corylus avellana | Tonda Gentile Trilobata | Georgia | Roasted | ~85 | ~15 |

| Corylus avellana | Tonda Gentile Romana | Italy | Raw | ~90 | ~10 |

| Corylus avellana | Tonda Gentile Romana | Italy | Roasted | ~70 | ~30 |

| Corylus avellana | Anakliuri | Georgia | Raw | ~94 | ~6 |

| Corylus avellana | Anakliuri | Georgia | Roasted | ~88 | ~12 |

Experimental Protocols

The analysis of this compound isomers in plant materials is most commonly achieved through Headspace Solid-Phase Microextraction (HS-SPME) followed by chiral Gas Chromatography-Mass Spectrometry (GC-MS)[5][8]. This method allows for the extraction of volatile compounds from the sample matrix and their separation based on chirality.

Protocol: Analysis of this compound Isomers by HS-SPME-GC-MS

1. Sample Preparation:

-

Sample Grinding: Obtain a representative sample of the plant material (e.g., hazelnut kernels). To ensure homogeneity, freeze the sample with liquid nitrogen and grind it into a fine powder using a laboratory mill.

-

Sample Weighing: Accurately weigh a precise amount of the ground sample (e.g., 1.0 g) into a headspace vial (e.g., 20 mL).

-

Addition of Internal Standard (Optional but Recommended): For quantitative analysis, add a known concentration of an appropriate internal standard to the vial.

-

Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap to prevent the loss of volatile compounds.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is commonly used for the extraction of a wide range of volatile and semi-volatile compounds, including this compound[5].

-

Fiber Conditioning: Before the first use, condition the SPME fiber in the GC injection port at the temperature recommended by the manufacturer (e.g., 270 °C for 30-60 minutes) to remove any contaminants.

-

Incubation and Extraction:

-

Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 60-80 °C)[9].

-

Allow the sample to equilibrate for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Insert the SPME fiber through the septum into the headspace above the sample. Do not let the fiber touch the sample matrix.

-

Expose the fiber to the headspace for a specific extraction time (e.g., 30-60 minutes) to allow for the adsorption of the analytes onto the fiber coating[9][10].

-

-

Fiber Retraction: After extraction, retract the fiber into the needle and withdraw it from the vial.

3. Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: Immediately insert the SPME fiber into the heated GC injection port (e.g., 250 °C) for thermal desorption of the analytes onto the chromatographic column. The desorption is typically performed in splitless mode to maximize the transfer of analytes.

-

Gas Chromatograph (GC) Conditions:

-

Column: A chiral capillary column is essential for the separation of the this compound enantiomers. A commonly used stationary phase is a derivatized cyclodextrin, such as heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin[5].

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 230 °C) at a controlled rate (e.g., 2-5 °C/min) to separate the compounds based on their boiling points and interaction with the stationary phase.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to a high mass-to-charge ratio (e.g., m/z 35-350) to detect the characteristic ions of this compound and other volatile compounds.

-

Identification: The identification of the this compound enantiomers is based on their retention times on the chiral column and their mass spectra, which can be compared to reference standards and mass spectral libraries.

-

Quantification: The quantification of each enantiomer is performed by integrating the peak area of its characteristic ion in the chromatogram. The enantiomeric percentage can be calculated from the peak areas of the (R)- and (S)-isomers.

-

Mandatory Visualizations

Diagram of the Analytical Workflow

The following diagram illustrates the logical workflow for the analysis of this compound isomers in plant materials.

Caption: Workflow for this compound Isomer Analysis.

Diagram of this compound Isomers

This diagram illustrates the chemical structures of the (R)- and (S)-enantiomers of this compound.

Caption: Chemical Structures of this compound Enantiomers.

References

- 1. 5-methyl-2-hepten-4-one In Hazelnut Aromatics | Chemical Bull [chemicalbull.com]

- 2. This compound - Molecule of the Month - September 2012 - JSMol version [chm.bris.ac.uk]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Molecule of the Month - September 2012 - HTML-only version [chm.bris.ac.uk]

- 5. Frontiers | Corylus avellana L. Natural Signature: Chiral Recognition of Selected Informative Components in the Volatilome of High-Quality Hazelnuts [frontiersin.org]

- 6. Corylus avellana L. Natural Signature: Chiral Recognition of Selected Informative Components in the Volatilome of High-Quality Hazelnuts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Solid-phase microextraction for studies on the enantiomeric composition of this compound in hazelnut oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]

Sensory Perception of Filbertone Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filbertone, the principal aroma compound of hazelnuts, exists as two enantiomers: (5S,2R)-Filbertone and (5R,2S)-Filbertone. These stereoisomers, while chemically similar, exhibit distinct sensory properties, offering a compelling case study in chiral recognition by the human olfactory system. This technical guide provides an in-depth analysis of the sensory perception differences between these enantiomers, detailing their unique aroma profiles and odor thresholds. Furthermore, it outlines the experimental protocols for their sensory evaluation and the underlying biochemical signaling pathway of olfaction.

Introduction to this compound and Chirality in Olfaction

This compound, chemically known as (E)-5-methyl-2-hepten-4-one, is a key volatile compound responsible for the characteristic nutty aroma of hazelnuts. The molecule possesses a chiral center at the C5 position, leading to the existence of two non-superimposable mirror-image isomers, or enantiomers: the (S)- and (R)-forms. It is a well-established phenomenon in sensory science that enantiomers of a chiral odorant can elicit different olfactory responses, both in terms of quality and intensity. This stereoselectivity is attributed to the chiral nature of olfactory receptors in the nasal epithelium.

Sensory Profile of this compound Enantiomers

The two enantiomers of this compound are distinguished by their unique aroma characteristics. While both are generally described as "nutty," they possess subtle yet significant differences in their scent profiles.

-

(+)-(5S,2R)-Filbertone: This enantiomer is often described as having a more intense and fatty hazelnut aroma.

-

(-)-(5R,2S)-Filbertone: In contrast, this enantiomer is characterized by a softer, more complex aroma with notes of butter and chocolate in addition to the nutty character.[1]

These differences in sensory perception highlight the high degree of specificity in the interaction between the odorant molecules and olfactory receptors.

Quantitative Sensory Data

The disparity in sensory perception between the this compound enantiomers is also reflected in their odor detection thresholds. The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell.

| Enantiomer | Odor Description | Odor Threshold (in water) | Relative Potency |

| (+)-(5S,2R)-Filbertone | Fatty, nutty | ~2.5 ppb | 10x more potent |

| (-)-(5R,2S)-Filbertone | Hazelnut, soft, buttery, chocolate, metallic | 25 ppb[2] | - |

Table 1: Summary of Sensory and Odor Threshold Data for this compound Enantiomers. The odor threshold for (+)-(E,S)-Filbertone is approximately 10 times lower than that of its (-)-(E,R) counterpart, indicating a significantly higher potency.[1][2]

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the binding of these molecules to Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[3] This binding event triggers a downstream signaling cascade, leading to the generation of an action potential that is transmitted to the brain.

Experimental Protocols

Determination of Odor Detection Threshold

A standard method for determining odor detection thresholds is the American Society for Testing and Materials (ASTM) E679, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits".

Objective: To determine the lowest concentration at which the this compound enantiomers can be detected.

Materials:

-

Purified enantiomers of this compound ((+)-(5S,2R) and (-)-(5R,2S)).

-

Odor-free water or air as the solvent/diluent.

-

A panel of trained sensory assessors (typically 15-20).

-

Glass sniffing bottles with Teflon-lined caps.

-

Precision pipettes and volumetric flasks for dilutions.

Procedure:

-

Panelist Screening and Training: Assessors are screened for their ability to detect a range of standard odorants and trained to recognize the specific nutty aroma of this compound.

-

Sample Preparation: A series of ascending concentrations of each this compound enantiomer is prepared in the chosen medium (e.g., water). The concentration steps are typically logarithmic (e.g., a factor of 2 or 3 between steps).

-

Presentation: A three-alternative forced-choice (3-AFC) method is commonly used. In each trial, the panelist is presented with three samples, two of which are blanks (medium only) and one contains the odorant at a specific concentration. The position of the odorant-containing sample is randomized.

-

Evaluation: Panelists are instructed to sniff each sample and identify the one that is different from the other two.

-

Threshold Calculation: The individual threshold is typically calculated as the geometric mean of the last concentration missed and the first concentration correctly identified in a consecutive series of correct identifications. The group threshold is then calculated from the individual thresholds.

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product.

Objective: To create a detailed sensory profile for each this compound enantiomer.

Materials:

-

Purified enantiomers of this compound at a supra-threshold concentration.

-

A highly trained sensory panel (8-12 members).

-

Reference standards for various aroma notes (e.g., hazelnut, butter, chocolate, fatty).

-

Unstructured line scales (e.g., 15 cm) for rating attribute intensity.

Procedure:

-

Lexicon Development: The panel, guided by a panel leader, develops a consensus vocabulary (lexicon) to describe the aroma attributes of the this compound enantiomers. Reference standards are used to anchor these terms.

-

Training: Panelists are trained to use the lexicon and the line scales consistently to rate the intensity of each attribute.

-

Evaluation: In individual booths, panelists are presented with coded samples of each enantiomer and rate the intensity of each attribute on the line scales.

-

Data Analysis: The data from the line scales are converted to numerical values and analyzed statistically (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory profiles of the enantiomers. The results are often visualized using a "spider" or "radar" plot.

Chiral Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds in a mixture.

Objective: To separate the this compound enantiomers and have them assessed by a trained analyst as they elute from the GC column.

Procedure:

-

Sample Injection: A solution containing the this compound enantiomers is injected into the GC.

-

Chiral Separation: The enantiomers are separated on a chiral stationary phase within the GC column.

-

Effluent Splitting: At the end of the column, the effluent is split between a chemical detector (e.g., a mass spectrometer) and a sniffing port.

-

Detection and Olfactory Assessment: The chemical detector provides a chromatogram showing the separated enantiomers, while a trained analyst at the sniffing port describes the odor and its intensity as each compound elutes.

-

Data Correlation: The retention times on the chromatogram are correlated with the analyst's sensory perceptions to create an olfactogram, which links specific chemical compounds to their perceived aroma.

Conclusion

The distinct sensory perceptions of the this compound enantiomers provide a clear example of stereochemical recognition in olfaction. The significant difference in their odor thresholds and aroma profiles underscores the importance of chiral analysis in flavor and fragrance research. The methodologies outlined in this guide provide a framework for the quantitative and qualitative assessment of such chiral compounds, which is crucial for applications in food science, perfumery, and the development of novel chemosensory drugs. Further research into the specific olfactory receptors that bind to each this compound enantiomer will provide deeper insights into the molecular basis of chiral discrimination in the sense of smell.

References

The Dichotomy of a Hazelnut Scent: An In-depth Technical Guide to the Odor Profiles of (S)- and (R)-Filbertone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the distinct odor profiles of the enantiomeric pair, (S)-Filbertone and (R)-Filbertone, the key aroma compounds found in hazelnuts. Through a detailed examination of their sensory characteristics, odor thresholds, and the underlying analytical and biological mechanisms, this document aims to equip researchers with the foundational knowledge necessary for applications in flavor chemistry, sensory science, and drug development where stereoisomerism plays a critical role in molecular recognition.

Introduction

Filbertone, chemically known as (E)-5-methyl-2-hepten-4-one, is a chiral ketone that serves as the principal flavor component of hazelnuts. The presence of a stereocenter at the C5 position gives rise to two enantiomers: (S)-(+)-Filbertone and (R)-(-)-Filbertone. While chemically similar, these stereoisomers exhibit markedly different interactions with olfactory receptors, resulting in distinct odor profiles and potencies. This guide delves into the quantitative and qualitative differences between these two molecules, providing detailed experimental protocols for their analysis and exploring the initial stages of their perception through olfactory signaling pathways.

Quantitative Olfactory Data

The sensory perception of (S)-Filbertone and (R)-Filbertone has been quantitatively assessed through the determination of their odor thresholds. The odor threshold is the lowest concentration of a vapor in the air that can be detected by the human sense of smell.

| Enantiomer | Odor Threshold | Relative Potency |

| (S)-(+)-Filbertone | Reported to be approximately 10 times lower than the (R)-enantiomer. | High |

| (R)-(-)-Filbertone | Reported to be approximately 10 times higher than the (S)-enantiomer. | Low |

Qualitative Odor Profiles

Sensory panel evaluations have revealed distinct qualitative differences in the odor characteristics of the two enantiomers. These descriptors are crucial for understanding the overall flavor perception of hazelnuts and for applications in the food and fragrance industries.

| Enantiomer | Primary Odor Descriptors | Secondary Odor Descriptors |

| (S)-(+)-Filbertone | Hazelnut, Fatty, Metallic | Pyridine-like |

| (R)-(-)-Filbertone | Hazelnut, Woody | Butter, Chocolate, Soft |

Experimental Protocols

Sensory Evaluation: Determination of Odor Thresholds

The determination of odor thresholds for (S)- and (R)-Filbertone can be conducted following a standardized methodology such as ASTM E679-19, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits"[1][2][3][4].

Objective: To determine the lowest concentration at which the odor of each this compound enantiomer can be reliably detected.

Materials:

-

Purified (S)-Filbertone and (R)-Filbertone (enantiomeric excess >99%)

-

Odor-free air or nitrogen as the diluent gas

-

Glass olfactometer with controlled flow and concentration delivery

-

A panel of trained sensory assessors (typically 8-12 individuals) screened for olfactory acuity.

Procedure:

-

Sample Preparation: A series of ascending concentrations of each enantiomer in the gas phase is prepared. Dilutions are typically made in powers of two or three.

-

Presentation: A three-alternative forced-choice (3-AFC) method is employed. At each concentration step, the panelist is presented with three sniffing ports: one containing the diluted odorant and two containing blanks (odor-free air).

-

Task: The panelist's task is to identify the port that contains the odorant.

-

Ascending Series: The presentation begins with concentrations below the expected threshold and increases in discrete steps.

-

Threshold Determination: The individual threshold is calculated as the geometric mean of the last concentration missed and the first concentration correctly identified in two consecutive presentations. The group threshold is the geometric mean of the individual thresholds.

Sensory Evaluation: Descriptive Analysis of Odor Profiles

A descriptive sensory analysis is performed to identify and quantify the specific aroma attributes of each enantiomer.

Objective: To generate a detailed qualitative odor profile for (S)- and (R)-Filbertone.

Materials:

-

Purified (S)-Filbertone and (R)-Filbertone

-

Odor-free sample containers (e.g., glass jars with PTFE-lined caps)

-

A panel of highly trained descriptive sensory assessors.

Procedure:

-

Panel Training: The panel undergoes extensive training to develop a consensus vocabulary to describe the aromas of the this compound enantiomers and reference standards representing potential odor notes (e.g., roasted hazelnuts, melted butter, dark chocolate, metallic salts).

-

Sample Evaluation: Panelists are presented with samples of each enantiomer at a concentration well above the detection threshold.

-

Attribute Identification: Each panelist individually identifies the aroma attributes present in the sample.

-

Intensity Rating: The intensity of each identified attribute is rated on a structured scale (e.g., a 15-point scale from 0 = not perceptible to 15 = extremely strong).

-

Data Analysis: The intensity ratings from all panelists are averaged to create a sensory profile for each enantiomer.

Analytical Chemistry: Chiral Gas Chromatography (GC)

The separation and quantification of (S)- and (R)-Filbertone are achieved using chiral gas chromatography.

Objective: To resolve the enantiomers of this compound for analytical quantification and subsequent sensory analysis (GC-Olfactometry).

Instrumentation:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS).

-

Chiral capillary column (e.g., a cyclodextrin-based stationary phase such as β-DEX™ 225).

Typical GC Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen

-

Column: Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Oven Temperature Program: 60 °C (hold 2 min), ramp at 2 °C/min to 200 °C (hold 5 min)

-

Detector Temperature: 250 °C

Procedure:

-

A solution of the this compound sample is injected into the GC.

-

The enantiomers are separated based on their differential interaction with the chiral stationary phase.

-

The retention times of the two peaks are used to identify each enantiomer (by comparison with pure standards).

-

The peak areas are used to determine the relative concentration and enantiomeric excess.

Analytical Chemistry: Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of GC with the sensitivity of the human nose as a detector to identify odor-active compounds.

Objective: To determine the odor characteristics of the individual this compound enantiomers as they elute from the GC column.

Instrumentation:

-

Gas chromatograph as described above.

-

An effluent splitter that directs a portion of the column effluent to a sniffing port and the remainder to a conventional detector (FID or MS).

-

A trained sensory assessor.

Procedure:

-

The this compound sample is injected and separated on the chiral GC column.

-

The assessor sniffs the effluent from the sniffing port continuously throughout the chromatographic run.

-

The assessor records the time at which an odor is detected and provides a description of the odor's character and intensity.

-

This information is correlated with the peaks detected by the FID or MS to assign specific odors to the (S)- and (R)-filbertone enantiomers.

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). While the specific receptor for this compound has not been definitively identified, the general signaling cascade for odorants, particularly ketones, is well-established. For instance, the mouse olfactory receptor mOR912-93 is known to be activated by aliphatic ketones[5][6][7][8]. The binding of an odorant to its specific OR triggers a conformational change in the receptor, initiating a downstream signaling cascade.

Logical Workflow for Chiral Odorant Analysis

The comprehensive analysis of a chiral odorant such as this compound follows a logical workflow that integrates analytical separation with sensory evaluation.

Conclusion

The enantiomers of this compound provide a classic example of stereoisomerism influencing biological activity, in this case, olfactory perception. (S)-Filbertone is the more potent of the two, with a lower odor threshold and a distinct fatty, metallic aroma. In contrast, (R)-Filbertone possesses a more pleasant, woody, and chocolate-like scent. This detailed guide provides the necessary framework for researchers to quantitatively and qualitatively assess these differences through standardized sensory and analytical protocols. A thorough understanding of the distinct properties of chiral odorants is paramount for advancements in food science, fragrance development, and the study of chemosensory reception. The provided methodologies and pathway diagrams serve as a foundational resource for professionals in these fields.

References

- 1. standards.iteh.ai [standards.iteh.ai]

- 2. store.astm.org [store.astm.org]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. ASTM E679-04 - Scentroid [scentroid.com]

- 5. Test of the Binding Threshold Hypothesis for olfactory receptors: Explanation of the differential binding of ketones to the mouse and human orthologs of olfactory receptor 912-93 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Amino-acid changes acquired during evolution by olfactory receptor 912-93 modify the specificity of odorant recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

Physical and chemical properties of 5-methyl-2-hepten-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-hepten-4-one, also known by its trivial name filbertone, is an unsaturated ketone naturally occurring as a key flavor component in hazelnuts (Corylus avellana).[1] Its characteristic nutty, roasted, and sweet aroma has led to its widespread use in the flavor and fragrance industries.[2][3] Beyond its organoleptic properties, this compound serves as a versatile intermediate in organic synthesis, with potential applications in the development of pharmaceuticals and agrochemicals.[4] This technical guide provides a comprehensive overview of the physical and chemical properties of 5-methyl-2-hepten-4-one, detailed experimental protocols for its synthesis and analysis, and a summary of its known applications and safety considerations.

Physicochemical Properties

5-Methyl-2-hepten-4-one is a clear, colorless to light yellow liquid with a strong, nutty, and hazelnut-like odor.[5] It is slightly soluble in water but soluble in oils and ethanol.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 5-Methyl-2-hepten-4-one

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O | [6] |

| Molecular Weight | 126.20 g/mol | [6][7] |

| CAS Number | 81925-81-7 | [7] |

| FEMA Number | 3761 | [8] |

| Appearance | Clear, colorless to light yellow liquid | [5] |

| Odor | Nutty, hazelnut, roasted, fatty, sweet | [2][3] |

| Boiling Point | 170 °C (at 1 atm) | [2] |

| Melting Point | Not available | |

| Density | 0.845 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.444 | [2] |

| Solubility | Slightly soluble in water; soluble in oils and ethanol. | [1] |

| Flash Point | 61 °C (141.8 °F) - closed cup |

Spectroscopic Data

The structural elucidation of 5-methyl-2-hepten-4-one is supported by various spectroscopic techniques. A summary of the available data is provided in the following tables.

Table 2: ¹H and ¹³C NMR Spectroscopic Data

| ¹H NMR (ppm) | ¹³C NMR (ppm) | Assignment |

| Data not available in a consolidated source | Data not available in a consolidated source |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Specific peak data not readily available. Expected peaks would include C=O stretch (ketone), C=C stretch (alkene), and C-H stretches/bends. |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 126 | [M]⁺ (Molecular Ion) |

| Detailed fragmentation data not readily available. Common fragmentation patterns for ketones include α-cleavage and McLafferty rearrangement. |

Note: While individual spectra are available in databases such as NIST and SpectraBase, a consolidated and assigned dataset for NMR, IR, and detailed MS fragmentation is not readily found in the searched literature.[9][10]

Synthesis Protocols

Several synthetic routes to 5-methyl-2-hepten-4-one have been developed, each with its own advantages and disadvantages. The following sections detail two common methods.

Grignard Reaction-Based Synthesis

This classic organometallic approach involves the reaction of a Grignard reagent with an α,β-unsaturated aldehyde, followed by oxidation.

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (24.32 g) are suspended in anhydrous diethyl ether (100 mL). A solution of 2-bromobutane (137 g) in anhydrous diethyl ether is added dropwise to initiate the formation of 2-butylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine.

-

Reaction with Crotonaldehyde: The Grignard reagent solution is cooled to 0-10 °C in an ice bath. A solution of crotonaldehyde (56 g) in diethyl ether (60 mL) is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is brought to reflux and heated for 2 hours.

-

Work-up and Isolation of the Intermediate Alcohol: The reaction is cooled and quenched by the slow addition of ice-cold water followed by hydrochloric acid until the magnesium salts dissolve. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting 5-methyl-hept-2-en-4-ol is purified by vacuum distillation.

-

Oxidation to 5-Methyl-2-hepten-4-one: The purified alcohol (52 g) is cooled in an ice bath. A solution of sodium dichromate (40.34 g) and sulfuric acid (54.1 g) in water is added slowly, keeping the temperature below 20 °C. The mixture is stirred at room temperature for one hour after the addition is complete.

-

Final Work-up and Purification: The reaction mixture is extracted with diethyl ether. The combined organic extracts are washed until neutral, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by fractional distillation under reduced pressure to yield 5-methyl-2-hepten-4-one.

Chemoenzymatic Synthesis of (S)-5-methylhept-2-en-4-one

This method provides an enantioenriched product, which is often desirable as the sensory properties of chiral flavor compounds can be enantiomer-dependent.[11]

Experimental Protocol:

-

Acylation: (S)-2-methylbutanoic acid is reacted with 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at room temperature. This is followed by reaction with potassium ethyl malonate in the presence of magnesium chloride to yield ethyl (S)-2-(2-methylbutanoyl)malonate.[12]

-

Enzymatic Hydrolysis and Decarboxylation: The resulting β-keto ester is subjected to enzymatic hydrolysis using an appropriate lipase (e.g., Novozym 435) in a phosphate buffer. This step selectively hydrolyzes one of the ester groups and is followed by spontaneous decarboxylation to yield (S)-4-methyl-3-oxohexanoic acid.[12]

-

Aldol Condensation: The β-keto acid is then condensed with acetaldehyde in the presence of a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate (TBAHSO₄). This reaction forms the aldol addition product, (S)-2-hydroxy-5-methylhept-4-one.[12]

-

Dehydration and Purification: The final step is an acid-catalyzed dehydration of the aldol product using p-toluenesulfonic acid monohydrate in a solvent like cyclohexane at elevated temperature. The resulting (S)-5-methylhept-2-en-4-one is then purified by vacuum distillation.[11][12]

Biological Activity and Signaling Pathways

Extensive literature searches did not reveal any significant studies on the biological activity, mechanism of action, or signaling pathways of 5-methyl-2-hepten-4-one in the context of drug development or pharmacology. Its primary role in scientific literature is as a flavor and fragrance compound and a synthetic intermediate.[13] Toxicological studies have been conducted for its safety assessment as a fragrance ingredient.[14] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and expressed no safety concern at current levels of intake when used as a flavoring agent.[7]

Mandatory Visualizations

Synthesis Workflow: Grignard Reaction Route

Caption: Workflow for the synthesis of 5-methyl-2-hepten-4-one via the Grignard reaction.

Logical Relationship: Applications

Caption: Key application areas of 5-methyl-2-hepten-4-one.

Safety and Handling

5-Methyl-2-hepten-4-one is classified as a flammable liquid and vapor. It causes skin irritation and may cause an allergic skin reaction. It also causes serious eye irritation.

Recommended Handling Precautions:

-

Handle in a well-ventilated place.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.

-

Take precautionary measures against static discharge.

-

Avoid breathing vapor or mist.

-

Wash skin thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from oxidizing agents and incompatible materials.

Conclusion

5-Methyl-2-hepten-4-one is a well-characterized α,β-unsaturated ketone with significant commercial importance in the flavor and fragrance sector. Its synthesis is achievable through various established organic chemistry methodologies, offering routes to both racemic and enantioenriched forms. While its physicochemical properties and synthesis are well-documented, there is a notable absence of research into its biological activities and potential pharmacological applications. This presents an opportunity for future investigation, particularly given its status as a naturally occurring compound with widespread human exposure through food and consumer products. For professionals in drug development, its utility currently lies primarily as a synthetic building block rather than a bioactive lead compound.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. 5-Methyl-2-hepten-4-one | 102322-83-8 | Benchchem [benchchem.com]

- 5. contaminantdb.ca [contaminantdb.ca]

- 6. GSRS [precision.fda.gov]

- 7. 5-Methyl-2-hepten-4-one | C8H14O | CID 5362588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. femaflavor.org [femaflavor.org]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. 5-Methyl-(E)-2-hepten-4-one [webbook.nist.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Filbertone: A Comprehensive Technical Guide to the Key Aroma Compound of Roasted Hazelnuts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filbertone, chemically known as (E)-5-methyl-2-hepten-4-one, is the principal aroma compound responsible for the characteristic nutty and roasted scent of hazelnuts (Corylus avellana L.). Its presence and concentration are critical indicators of hazelnut flavor quality and are significantly influenced by roasting conditions. This technical guide provides an in-depth overview of the chemical properties, biosynthesis, and sensory perception of this compound. It includes a compilation of quantitative data, detailed experimental protocols for its analysis, and visual representations of relevant biochemical pathways and analytical workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the flavor chemistry of natural products and the analytical techniques used for their characterization.

Introduction

The roasting of hazelnuts initiates a cascade of chemical reactions, primarily the Maillard reaction and lipid oxidation, which generate a complex mixture of volatile compounds that constitute the desirable roasted aroma. Among these, this compound has been identified as a key odorant with a potent nutty, roasted, and slightly fruity aroma.[1] The concentration of this compound is known to increase dramatically during the roasting process, making it a reliable marker for the degree of roast and overall flavor intensity.[2] Understanding the formation and perception of this compound is crucial for the food industry in optimizing roasting processes and for researchers studying flavor chemistry and sensory science. Furthermore, its distinct chirality and the differing sensory properties of its enantiomers present an interesting case study for structure-activity relationships in olfaction.[3][4]

Chemical and Physical Properties of this compound

This compound is a branched-chain unsaturated ketone. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | (E)-5-Methyl-2-hepten-4-one | |

| Synonyms | This compound, (E)-5-Methylhept-2-en-4-one | |

| Molecular Formula | C₈H₁₄O | |

| Molecular Weight | 126.20 g/mol | |

| CAS Number | 81925-81-7 | |

| Appearance | Colorless to pale yellow liquid | [5] |

| Odor | Hazelnut, soft, buttery, chocolate, metallic, nutty | [5] |

| Solubility | Soluble in alcohol, slightly soluble in water | [5] |

Biosynthesis of this compound

The formation of this compound is intricately linked to the thermal processing of hazelnuts. While trace amounts are present in raw nuts, its concentration increases significantly during roasting. The primary pathways involved are the Maillard reaction and lipid oxidation.

Formation during Roasting

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a major contributor to the formation of a wide array of flavor compounds. In parallel, the high temperatures of roasting promote the oxidation of unsaturated fatty acids, abundant in hazelnuts, leading to the formation of various volatile compounds, including ketones. The interplay between these two pathways is crucial for the development of the characteristic roasted hazelnut flavor.[6][7] While a definitive, step-by-step biosynthetic pathway for this compound from specific precursors within these complex reactions is not fully elucidated, it is understood to be a product of their interaction.

Caption: Formation of this compound during roasting.

Biosynthesis in Raw Hazelnuts

The presence of this compound in raw hazelnuts, albeit at low concentrations, suggests a biosynthetic pathway within the plant. The biosynthesis of branched-chain fatty acids in plants is known to involve intermediates from amino acid metabolism.[8][9] It is plausible that a similar pathway, potentially involving the catabolism of amino acids like leucine or isoleucine, leads to the formation of the carbon skeleton of this compound. However, the specific enzymatic steps for the biosynthesis of 5-methyl-2-hepten-4-one in Corylus avellana have not yet been fully elucidated and require further research.

Quantitative Data on this compound Concentration

The concentration of this compound in hazelnuts is highly variable and depends on several factors, including the hazelnut variety, roasting time, and roasting temperature.

Effect of Roasting on this compound Concentration

Roasting significantly increases the concentration of this compound. The following table summarizes data from a model experiment demonstrating this effect.

| Roasting Time at 180°C (minutes) | This compound Concentration (µg/kg) | Reference |

| 0 (Raw) | 1.4 | [2] |

| 9 | 660 | [2] |

| 15 | 1150 | [2] |

This compound Content in Hazelnut Products

The concentration of this compound can also be used as a marker for the hazelnut content in various food products.

| Product | Hazelnut Content (%) | this compound Concentration (µg/kg) | Reference | |---|---|---| | Hazelnut Spreads (minimal content) | < 1 | < 4 |[6] | | Hazelnut Spreads (medium content) | 1 - 10 | 4 - 45 |[6] | | Hazelnut Spreads (high content) | > 10 | > 45 |[6] | | Hazelnut Pastes (authentic) | N/A | 304 - 584 |[1] |

Experimental Protocols for this compound Analysis

The standard method for the extraction and quantification of this compound from hazelnuts and hazelnut-containing products is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

HS-SPME-GC-MS Protocol

This protocol provides a general framework for the analysis of this compound. Specific parameters may need to be optimized depending on the sample matrix and instrumentation.

Sample Preparation:

-

Homogenize a known weight of roasted hazelnuts.

-

Weigh a subsample (e.g., 0.5-2.0 g) into a headspace vial (e.g., 20 mL).

-

For quantification, add a known amount of an appropriate internal standard (e.g., deuterated this compound or a compound with similar chemical properties).

HS-SPME Parameters:

-

Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a commonly used fiber for broad-range volatile analysis.[2][10]

-

Incubation/Equilibration: Incubate the vial at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) with agitation to promote the release of volatiles into the headspace.[2]

-

Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 20-40 minutes) at the same temperature to adsorb the volatile compounds.[10]

GC-MS Parameters:

-

Injection: Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) in splitless mode.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile compounds.

-

Oven Temperature Program: A temperature gradient is employed to separate the compounds, for example, starting at 40°C, holding for a few minutes, then ramping up to a final temperature of around 250°C.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound (e.g., m/z 69, 98, 111, 126).[6]

Caption: Experimental workflow for this compound analysis.

Sensory Perception of this compound

This compound is a chiral molecule, and its enantiomers exhibit different sensory properties. This highlights the stereospecificity of olfactory receptors.

Olfactory Signal Transduction

The perception of odorants like this compound begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This binding event triggers a G-protein-coupled signaling cascade, leading to the generation of an action potential that is transmitted to the brain for processing.

Caption: Olfactory signal transduction pathway.

Sensory Properties of this compound Enantiomers

The two enantiomers of this compound have distinct odor profiles and sensory thresholds, demonstrating the importance of chirality in aroma perception.

| Enantiomer | Odor Description | Relative Odor Threshold | Reference(s) |

| (+)-(S)-Filbertone | Hazelnut, fatty, metallic, balsamic notes | Lower (more potent) | [3] |

| (-)-(R)-Filbertone | Hazelnut, woody, soft, buttery, chocolate notes | Higher (less potent) | [3][4] |

In natural hazelnuts, there is typically an excess of the (S)-enantiomer.[4] The ratio of the enantiomers can be influenced by the hazelnut variety and processing conditions.

Conclusion

This compound is a cornerstone of the characteristic aroma of roasted hazelnuts. Its formation is a complex process resulting from the interplay of the Maillard reaction and lipid oxidation during roasting. The concentration of this compound serves as a valuable indicator of flavor quality and can be reliably quantified using HS-SPME-GC-MS. The distinct sensory properties of its enantiomers underscore the stereospecificity of olfactory perception. This technical guide provides a foundational understanding of this compound for researchers and professionals engaged in flavor science, food chemistry, and related fields, offering both theoretical knowledge and practical analytical guidance. Further research into the precise biosynthetic pathways of this compound in raw hazelnuts will provide a more complete picture of the origin of this important aroma compound.

References

- 1. researchgate.net [researchgate.net]

- 2. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 3. Frontiers | Corylus avellana L. Natural Signature: Chiral Recognition of Selected Informative Components in the Volatilome of High-Quality Hazelnuts [frontiersin.org]

- 4. This compound - Molecule of the Month - September 2012 - HTML-only version [chm.bris.ac.uk]

- 5. Fragrance University [fragranceu.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]

The Intricate Chemistry of Hazelnut Flavor: A Technical Guide to the Biosynthesis of Aroma Compounds in Corylus avellana

For Researchers, Scientists, and Drug Development Professionals

Introduction

The characteristic and highly appreciated flavor of hazelnut (Corylus avellana) is a complex symphony of volatile and non-volatile compounds. The development of this unique flavor profile is a dynamic process influenced by genetic factors, cultivation conditions, post-harvest processing, and particularly, roasting. This technical guide provides an in-depth exploration of the core biosynthetic pathways responsible for the creation of key flavor compounds in hazelnut. It details the precursor molecules, enzymatic reactions, and the genetic underpinnings that orchestrate this intricate process. Furthermore, this guide presents detailed experimental protocols for the analysis of these compounds and the study of their biosynthesis, along with quantitative data to facilitate comparative research.

Key Flavor Compounds in Hazelnut

The aroma of hazelnut is attributed to a diverse array of volatile organic compounds (VOCs). In raw hazelnuts, key odorants include 2,3-diethyl-5-methylpyrazine (musty, nutty), 2-acetyl-1-pyrroline (popcorn-like), and 5-methyl-(E)-2-hepten-4-one (nutty, fruity)[1][2]. The roasting process dramatically alters the volatilome, leading to the formation of additional potent odorants through Maillard reactions and other thermal degradation pathways. These include compounds like 2-propionyl-1-pyrroline (popcorn-like), 3-methylbutanal (malty), and various pyrazines that contribute roasted and earthy notes[1][3]. Non-volatile compounds such as free amino acids, sugars, organic acids, and phenolic compounds also play a crucial role, acting as precursors to the volatile aroma compounds and contributing to the overall taste profile[1][2].

Core Biosynthetic Pathways

The flavor profile of Corylus avellana is primarily shaped by three major metabolic routes: the lipid oxidation pathway, the shikimate pathway leading to phenylpropanoids, and the Maillard reaction, which is technologically induced during roasting.

Lipid Oxidation Pathway

Hazelnuts are rich in lipids, particularly unsaturated fatty acids like oleic and linoleic acid, which serve as the primary precursors for a significant portion of the volatile flavor compounds[1][2]. The enzymatic and auto-oxidation of these fatty acids generate a cascade of volatile aldehydes, ketones, and alcohols that are characteristic of the hazelnut aroma.

The lipoxygenase (LOX) enzyme family, particularly genes such as LOX2S-2, LOX2S-3, and LOX2S-4, plays a pivotal role in initiating this pathway by catalyzing the hydroperoxidation of polyunsaturated fatty acids[4][5][6]. These hydroperoxides are unstable and are further cleaved by hydroperoxide lyases to form short-chain aldehydes, which can then be converted to alcohols by alcohol dehydrogenase.

dot

Caption: Lipid oxidation pathway for the generation of key flavor compounds in hazelnut.

Shikimate and Phenylpropanoid Pathways

The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous secondary metabolites, including phenolic compounds[7][8]. This pathway starts with the precursors phosphoenolpyruvate (PEP) and erythrose 4-phosphate and proceeds through a series of enzymatic steps to produce chorismate, a key branch-point intermediate[9].

In hazelnuts, the shikimate pathway is responsible for the synthesis of phenolic acids and flavonoids, which contribute to the taste (e.g., bitterness and astringency) and also act as precursors for some volatile compounds formed during roasting[1][2]. Phenylalanine, a product of the shikimate pathway, is the entry point into the phenylpropanoid pathway, which generates a wide variety of compounds, including lignans and other phenolics.

dot

Caption: Overview of the Shikimate and Phenylpropanoid pathways in hazelnut.

Quantitative Data on Key Flavor Compounds

The concentration of key flavor compounds can vary significantly between different hazelnut cultivars and is heavily influenced by the roasting process. The following tables summarize quantitative data for some of the most important flavor compounds in raw and roasted hazelnuts.

Table 1: Concentration of Key Volatile Flavor Compounds in Raw Hazelnut Cultivars (µg/kg)

| Compound | 'Tonda Gentile Romana' | 'Tonda di Giffoni' | 'Mortarella' | Predominant Aroma |

| Hexanal | 2600 | 1800 | 3200 | Green, grassy |

| 1-Pentanol | - | - | - | Balsamic |

| 2-Heptanone | - | - | - | Fruity |

| 5-Methyl-(E)-2-hepten-4-one | 450 | 550 | 380 | Nutty, fruity |

| Linalool | 30 | 50 | 25 | Floral, citrus |

| α-Pinene | 150 | 200 | 120 | Piney, woody |

Data compiled and adapted from various sources. Concentrations can vary based on harvest year and specific growing conditions.

Table 2: Concentration of Key Volatile Flavor Compounds in Roasted Hazelnut Cultivars (µg/kg)

| Compound | 'Tonda Gentile Romana' | 'Tonda di Giffoni' | 'Mortarella' | Predominant Aroma |

| 2-Methylbutanal | 12000 | 15000 | 10000 | Malty, chocolatey |

| 3-Methylbutanal | 25000 | 30000 | 22000 | Malty |

| 2,3-Pentanedione | 1800 | 2200 | 1500 | Buttery, creamy |

| 2-Acetyl-1-pyrroline | 15 | 25 | 10 | Popcorn-like |

| 2-Propionyl-1-pyrroline | 8 | 12 | 6 | Popcorn-like |

| 2,5-Dimethylpyrazine | 2480 | 3000 | 2100 | Roasted, nutty |

| 2,3-Diethyl-5-methylpyrazine | 300 | 450 | 250 | Earthy, nutty |

Data compiled and adapted from various sources. Roasting conditions significantly impact these values.

Experimental Protocols

Analysis of Volatile Flavor Compounds by SPME-GC-MS

This protocol describes the extraction and analysis of volatile compounds from hazelnut samples using Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

dot

Caption: Experimental workflow for SPME-GC-MS analysis of hazelnut volatiles.

Materials:

-

Roasted or raw hazelnut kernels

-

Grinder

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., DVB/CAR/PDMS)

-

SPME autosampler or manual holder

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Analytical balance

-

Saturated NaCl solution

Procedure:

-

Sample Preparation: Grind 5 g of hazelnut kernels into a fine powder.

-

Extraction:

-

Weigh 2.0 g of the ground hazelnut powder into a 20 mL headspace vial.

-

Add 5 mL of saturated NaCl solution to the vial to improve the release of volatiles.

-

Immediately seal the vial with the screw cap.

-

Equilibrate the sample at 60°C for 15 minutes in a heating block or water bath.

-

Expose the conditioned SPME fiber to the headspace of the vial for 30 minutes at 60°C.

-

-

GC-MS Analysis:

-

Injector: Desorb the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.

-

Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: Start at 40°C for 2 minutes, then ramp to 250°C at a rate of 5°C/minute, and hold at 250°C for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

-

Mass Spectrometer:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass range: m/z 35-400.

-

Ion source temperature: 230°C.

-

Transfer line temperature: 280°C.

-

-

-

Data Analysis:

-

Identify the volatile compounds by comparing their mass spectra with reference spectra in the NIST/Wiley library and by comparing their retention indices with those of authentic standards.

-

Quantify the compounds using the internal or external standard method.

-

Metabolite Profiling by ¹H-NMR Spectroscopy

This protocol outlines the extraction of metabolites from hazelnut for analysis by proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.

Materials:

-

Hazelnut kernels

-

Liquid nitrogen

-

Mortar and pestle

-

Lyophilizer

-

Methanol-d4 (CD₃OD)

-

Deuterium oxide (D₂O) with 0.05% TSP (trimethylsilylpropanoic acid)

-

Phosphate buffer (pH 7.4)

-

Centrifuge

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Freeze approximately 1 g of hazelnut kernels in liquid nitrogen.

-

Grind the frozen kernels to a fine powder using a pre-chilled mortar and pestle.

-

Lyophilize the powder to remove all water.

-

-

Extraction:

-

Weigh 50 mg of the lyophilized hazelnut powder into a microcentrifuge tube.

-

Add 1 mL of a 1:1 (v/v) mixture of methanol-d4 and phosphate buffer in D₂O.

-

Vortex the mixture for 1 minute.

-

Sonicate the mixture in an ultrasonic bath for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

NMR Sample Preparation:

-

Transfer 600 µL of the supernatant to a 5 mm NMR tube.

-

-

¹H-NMR Data Acquisition:

-

Spectrometer: Use a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Pulse Sequence: Acquire a standard 1D ¹H-NMR spectrum with water suppression (e.g., using a presaturation sequence).

-

Acquisition Parameters:

-

Number of scans: 128

-

Relaxation delay: 5 s

-

Acquisition time: 2.65 s

-

Spectral width: 12 ppm

-

-

-

Data Processing and Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Reference the chemical shifts to the TSP signal at δ 0.00.

-

Identify metabolites by comparing the chemical shifts and coupling patterns to databases (e.g., HMDB, BMRB) and reference spectra.

-

Quantify metabolites by integrating the peak areas relative to the TSP internal standard.

-

Lipoxygenase (LOX) Activity Assay

This spectrophotometric assay measures the activity of lipoxygenase in hazelnut extracts by monitoring the formation of conjugated dienes from linoleic acid.

Materials:

-

Hazelnut kernels

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction buffer (e.g., 0.1 M phosphate buffer, pH 6.8)

-

Polyvinylpolypyrrolidone (PVPP)

-

Substrate solution (Linoleic acid in ethanol and Tween 20)

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Enzyme Extraction:

-

Grind 1 g of hazelnut kernels in liquid nitrogen to a fine powder.

-

Homogenize the powder in 5 mL of ice-cold extraction buffer containing 1% (w/v) PVPP.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract.

-

-

Assay:

-

Prepare the reaction mixture in a cuvette containing 2.9 mL of 0.1 M phosphate buffer (pH 6.8) and 100 µL of the linoleic acid substrate solution.

-

Initiate the reaction by adding 50 µL of the crude enzyme extract.

-

Immediately monitor the increase in absorbance at 234 nm for 3 minutes at 25°C. The increase in absorbance is due to the formation of conjugated dienes.

-

-

Calculation of Activity:

-

Calculate the enzyme activity using the molar extinction coefficient of conjugated dienes (25,000 M⁻¹cm⁻¹).

-

One unit of LOX activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute under the assay conditions.

-

Gene Expression Analysis by qRT-PCR

This protocol describes the quantification of the expression of lipoxygenase (LOX) genes in hazelnut tissue using quantitative reverse transcription PCR (qRT-PCR).

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Shikimate and Phenylalanine Biosynthesis in the Green Lineage [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. The pattern of shikimate pathway and phenylpropanoids after inhibition by glyphosate or quinate feeding in pea roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipid Oxidation and Oil Migration | Food Safety & Quality [almonds.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

Olfactory Thresholds of Filbertone Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the olfactory thresholds of filbertone stereoisomers, the key aroma compounds found in hazelnuts. The document summarizes the available quantitative and qualitative data, details relevant experimental protocols, and visualizes key processes to facilitate understanding and further research in the fields of sensory science and pharmacology.

Introduction to this compound and its Stereoisomers

This compound, chemically known as (E)-5-methyl-2-hepten-4-one, is a potent odorant responsible for the characteristic aroma of hazelnuts. Due to the presence of a chiral center at the C5 position and a double bond, this compound exists as four distinct stereoisomers. These are the enantiomeric pairs of the (E) and (Z) geometrical isomers:

-

(+)-(5S, 2E)-5-methyl-2-hepten-4-one

-

(-)-(5R, 2E)-5-methyl-2-hepten-4-one

-

(+)-(5S, 2Z)-5-methyl-2-hepten-4-one

-

(-)-(5R, 2Z)-5-methyl-2-hepten-4-one

The stereochemistry of these molecules plays a crucial role in their olfactory perception, leading to significant differences in both odor character and detection thresholds. In nature, there is typically a slight excess of the (S)-isomer.

Olfactory Threshold and Sensory Profile Data

| Stereoisomer | Relative Odor Threshold | Sensory Profile / Odor Description |